Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug design. The imidazo[1,2-a]pyridine core is found in various pharmaceutical drugs due to its ability to interact with multiple biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the cycloisomerization of N-propargylpyridiniums. This reaction is promoted by sodium hydroxide under ambient, aqueous, and metal-free conditions, resulting in high yields . Another common method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by reduction and derivatization .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often employs metal-catalyzed coupling reactions, such as those using copper, iron, gold, ruthenium, and palladium catalysts. These methods, however, face challenges related to product separation and the use of undesirable solvents .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions typically involve the use of reducing agents to convert functional groups within the compound.
Substitution: Substitution reactions often involve the replacement of a functional group with another, facilitated by transition metal catalysis.
Common Reagents and Conditions:
Oxidation: Metal-free oxidizing agents or photocatalysts.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Transition metal catalysts like palladium or copper.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine core .
Scientific Research Applications
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including anti-inflammatory, antimicrobial, and neuroprotective activities .
Comparison with Similar Compounds
Zolimidine: Used for peptic ulcers.
Zolpidem: Used for insomnia and brain disorders.
Rifaximin: Used for hepatic encephalopathy.
Uniqueness: Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its hydroxymethyl group, for instance, allows for further functionalization and derivatization, making it a versatile scaffold in drug design .
Properties
IUPAC Name |
ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)9-6-13-4-3-8(7-14)5-10(13)12-9/h3-6,14H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILIBEZOCNEXON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=N1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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